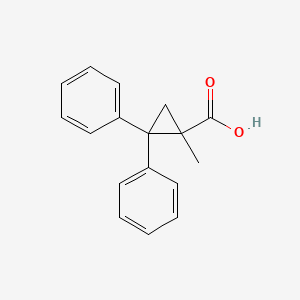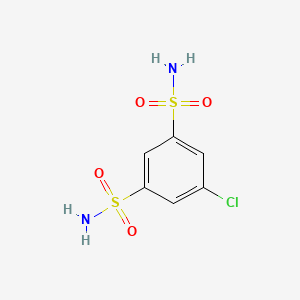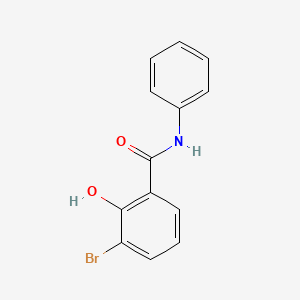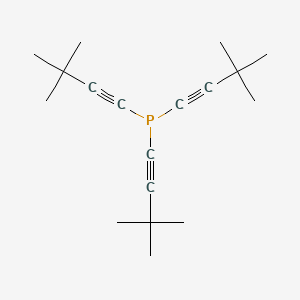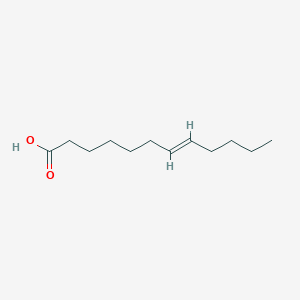
7-Dodecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dodecanoic acid.
Substitution: Esters, amides.
Applications De Recherche Scientifique
7-Dodecenoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of bio-based polymers and other specialty chemicals.
Biology: It is involved in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the double bond.
cis-5-Dodecenoic acid: An unsaturated fatty acid with a double bond at the fifth carbon atom.
Uniqueness
7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
Clé InChI |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCC(=O)O |
SMILES canonique |
CCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



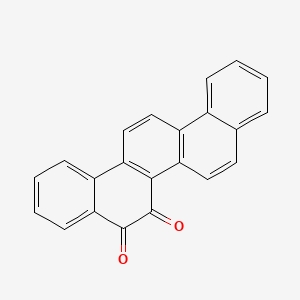
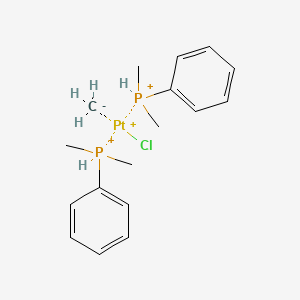
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
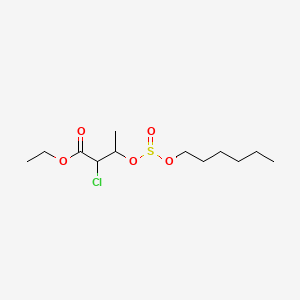
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)


